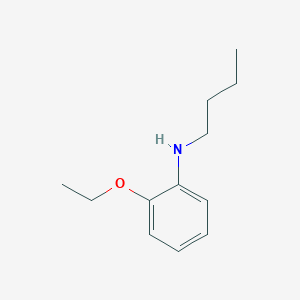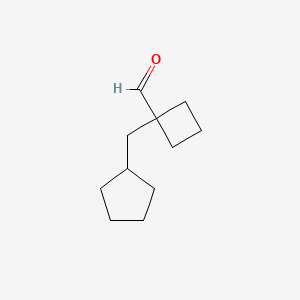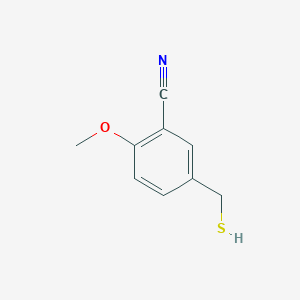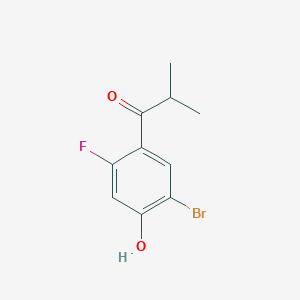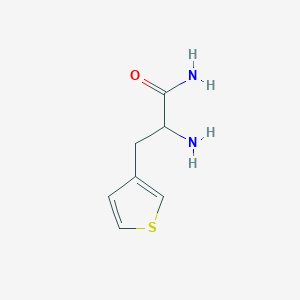
2-(2,4-Dimethylphenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenyl)-3-methylbutanoic acid is an organic compound with a molecular formula of C12H16O2 It is a derivative of butanoic acid, featuring a 2,4-dimethylphenyl group attached to the second carbon and a methyl group attached to the third carbon of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the Grignard reaction, where 2,4-dimethylphenylmagnesium bromide is reacted with ethyl 3-methylbutanoate, followed by acidic hydrolysis to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,4-Dimethylphenyl)-3-methylbutanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzoic acid
- 2,4-Dimethylphenylacetic acid
- 2,4-Dimethylphenylpropanoic acid
Uniqueness
2-(2,4-Dimethylphenyl)-3-methylbutanoic acid is unique due to the specific positioning of the methyl groups on the phenyl ring and the butanoic acid chain. This structural arrangement can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-8(2)12(13(14)15)11-6-5-9(3)7-10(11)4/h5-8,12H,1-4H3,(H,14,15) |
InChI Key |
FTMMGVDWHWMUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octahydropyrrolo[1,2-a]piperazine-2-carbonyl chloride](/img/structure/B13287889.png)
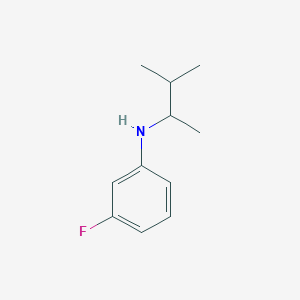
![N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline](/img/structure/B13287903.png)
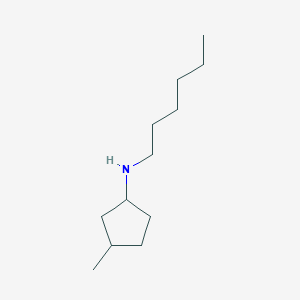

![6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13287933.png)
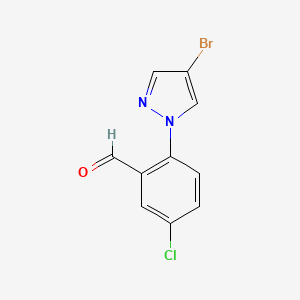
![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13287938.png)
